molecular formula C14H15P B3200387 Di-m-tolylphosphine CAS No. 10177-78-3

Di-m-tolylphosphine

Cat. No.: B3200387
CAS No.: 10177-78-3
M. Wt: 214.24 g/mol
InChI Key: BEKDFRCLXZFDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-m-tolylphosphine is an organophosphorus compound with the chemical formula C14H15P. It is a tertiary phosphine, characterized by the presence of two m-tolyl groups attached to a phosphorus atom. This compound is of significant interest in both academic and industrial chemistry due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-m-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of m-tolylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Another method involves the reduction of this compound oxide using reducing agents like lithium aluminum hydride. This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale reactions involving the same principles as laboratory synthesis. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-m-tolylphosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: The phosphine oxide can be reduced back to this compound using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the phosphorus atom acts as a nucleophile, attacking electrophilic centers in other molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophilic reagents such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Regeneration of this compound from its oxide.

    Substitution: Various substituted phosphine derivatives depending on the electrophile used.

Scientific Research Applications

Di-m-tolylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal-phosphine complexes. These complexes are important in catalysis, including hydrogenation and hydroformylation reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into the use of this compound-based compounds as therapeutic agents, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of di-m-tolylphosphine in catalytic processes involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The phosphorus atom in this compound acts as a nucleophile, donating electron density to the metal center and stabilizing the transition state of the reaction.

Comparison with Similar Compounds

Di-m-tolylphosphine is similar to other tertiary phosphines, such as triphenylphosphine and triethylphosphine. it is unique due to the presence of m-tolyl groups, which impart different steric and electronic properties compared to other phosphines. This uniqueness can influence its reactivity and the stability of the complexes it forms.

Similar Compounds

    Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.

    Triethylphosphine: A tertiary phosphine with three ethyl groups.

    Tri-n-butylphosphine: A tertiary phosphine with three n-butyl groups.

This compound’s distinct properties make it a valuable compound in various fields of research and industry, offering unique advantages over other similar phosphines.

Properties

IUPAC Name

bis(3-methylphenyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15P/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKDFRCLXZFDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)PC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Di-m-tolylphosphine
Reactant of Route 2
Di-m-tolylphosphine
Reactant of Route 3
Di-m-tolylphosphine
Reactant of Route 4
Di-m-tolylphosphine
Reactant of Route 5
Di-m-tolylphosphine
Reactant of Route 6
Di-m-tolylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.